5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-(1-methylcyclopropyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-8(2-3-8)5-4-9-6(12-5)7(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
GRNJQLSEWCNIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylcyclopropyl)-1,3-oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst to form the oxazole ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylcyclopropyl)-1,3-oxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
5-(1-Methylcyclopropyl)-1,3-oxazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(1-methylcyclopropyl)-1,3-oxazole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity. The 1-methylcyclopropyl group may contribute to the compound’s steric and electronic properties, affecting its reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs of 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid (Table 1) include oxazole and non-oxazole derivatives with variations in substituents, ring systems, and functional groups. These differences influence physicochemical properties and bioactivity.
Table 1: Key Structural Analogs
Key Differences and Implications
Substituent Position and Electronic Effects
- Carboxylic Acid Position : The placement of the carboxylic acid group (C2 in the target compound vs. C4 in 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid) alters hydrogen-bonding capacity and acidity. C2 substitution may favor interactions with polar residues in enzymatic active sites.
- Cyclopropyl vs.
Ring System Variations
- Oxazole vs. Pyrrole/Indole : Oxazole’s electron-deficient nature enhances reactivity toward nucleophiles compared to pyrrole or indole derivatives. This property is advantageous in designing enzyme inhibitors targeting electron-rich binding pockets .
Physicochemical Properties
- Lipophilicity : The isopropyl group in 3-(propan-2-yl)-1,2-oxazole-4-carboxylic acid increases logP compared to the methylcyclopropyl group, which may reduce aqueous solubility.
- Solubility : The methoxy group in 6-methoxy-1H-indole-5-carboxylic acid improves water solubility relative to the target compound, highlighting trade-offs between hydrophobicity and bioavailability .
Biological Activity
5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles findings from various sources, presenting a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H11NO3
- Molecular Weight : 171.18 g/mol
- IUPAC Name : 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid
- Canonical SMILES : CC1(CC1)C(=O)N=C(O)C2=C(N=C(O)C=N2)C(=O)O
Biological Activity Overview
The biological activity of 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid has been explored in various contexts, particularly its effects on cancer cell lines and enzyme inhibition.
1. Anticancer Activity
Recent studies have demonstrated that 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to high potency compared to standard chemotherapeutics like doxorubicin.
The mechanism by which 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid exerts its biological effects appears to involve:
- Apoptosis Induction : Flow cytometry analyses revealed that the compound promotes apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and p53 protein expression.
"The compound significantly increased apoptotic markers in MCF-7 cells, suggesting a potential pathway for therapeutic intervention."
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer progression, although detailed mechanisms remain to be elucidated.
Case Study 1: Cytotoxicity Testing
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that:
- The compound exhibited higher cytotoxicity than standard treatments at certain concentrations.
- It was particularly effective against breast cancer cells, making it a candidate for further development in targeted therapies.
Case Study 2: Enzyme Interaction
In another investigation, the interaction of 5-(1-Methylcyclopropyl)oxazole-2-carboxylic acid with xanthine oxidase was assessed. The findings suggested:
- Moderate inhibition of xanthine oxidase activity, which is relevant for conditions such as gout and other inflammatory diseases.
"The compound's ability to inhibit xanthine oxidase positions it as a potential therapeutic agent for metabolic disorders."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
